molecular formula C24H31NO8 B1202039 Orphenadrine citrate CAS No. 4682-36-4

Orphenadrine citrate

Cat. No. B1202039
CAS RN: 4682-36-4
M. Wt: 461.5 g/mol
InChI Key: MMMNTDFSPSQXJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Orphenadrine citrate involves forming a soluble red color orphenadrine citrate – eriochrom black T (EBT) ion pair complex at pH 1.40. This complex is extracted with chloroform and has shown maximum absorption at 509 nm. The procedure demonstrates a linear relationship between absorbance and concentration, indicating its quantifiable synthesis process (Omer & Ali, 2018).

Molecular Structure Analysis

The molecular structure of Orphenadrine citrate is characterized by its ability to form ion pair complexes, which are crucial for its analytical determination. This structure facilitates the formation of a colorimetric reaction used in its assay and suggests a complex molecular interaction with other compounds (Omer & Ali, 2018).

Chemical Reactions and Properties

Orphenadrine citrate's chemical properties allow it to interact with various agents, forming ion-pair complexes for spectrophotometric determination. Its ability to be extracted into chloroform from a binary synthetic mixture without interference by common co-formulated substances like paracetamol highlights its distinct chemical behavior and reactions (Omer & Ali, 2018).

Physical Properties Analysis

The physical properties of Orphenadrine citrate, including its solubility and absorption characteristics, are crucial for its formulation into pharmaceuticals. These properties are tailored through the selection of binders, diluents, and disintegrants during the tablet formulation process, affecting its disintegration and dissolution times, which are critical for its pharmacological effectiveness (Jumaa, Abdulrasool, & Al – Dujali, 2017).

Chemical Properties Analysis

The chemical properties of Orphenadrine citrate, particularly its interaction with eriochrom black T to form a measurable complex, underscore its analytical chemistry aspects. These properties facilitate its determination in pharmaceutical formulations through spectrophotometric methods, highlighting its chemical stability and reactivity under various conditions (Omer & Ali, 2018).

Safety And Hazards

Orphenadrine Citrate may cause serious side effects. You should not take orphenadrine if you have urination problems, an enlarged prostate, glaucoma, a stomach ulcer or blockage in your digestive tract, trouble swallowing, or myasthenia gravis . Common side effects may include dizziness, drowsiness, weakness, nausea, vomiting, dry mouth, or constipation .

Future Directions

Orphenadrine Citrate is usually taken two times per day, once in the morning and once in the evening . It may be habit-forming and should not be shared with another person, especially someone with a history of drug abuse or addiction . It is not approved for use by anyone younger than 18 years old .

properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMNTDFSPSQXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-98-7 (Parent)
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8044678
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Orphenadrine citrate

CAS RN

4682-36-4, 4724-58-7
Record name Orphenadrine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4682-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4724-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orphenadrine citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORPHENADRINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
SA Shama - Journal of pharmaceutical and biomedical analysis, 2002 - Elsevier
A simple and rapid spectrophotometric methods have been estimated for the microdetermination of phenylephrine HCl (I) and orphenadrine citrate (II). The proposed methods are …
Number of citations: 75 www.sciencedirect.com
AKF Jumaa, AA Abdulrasool - Iraqi Journal of Pharmaceutical Sciences (P …, 2006 - iasj.net
… Also Orphenadrine citrate is found in combination such as ; … Orphenadrine citrate 25 mg , aspirin 385 mg and caffeine 30 mg ; and Myogesic ® which contains Orphenadrine citrate …
Number of citations: 1 www.iasj.net
S Hunskaar, OG Berge, K Hole - European journal of pharmacology, 1985 - Elsevier
… ceptive effect of orphenadrine citrate in mice. However, antinociception was only present in two of the tests performed. In the formalin test, orphenadrine citrate induced a significant …
Number of citations: 36 www.sciencedirect.com
L Steyn - South African Family Practice, 2019 - journals.co.za
The term “skeletal muscle relaxants” represents a broad group of drugs that are structurally and pharmacologically diverse. Skeletal muscle relaxants are used to treat both spasticity …
Number of citations: 2 journals.co.za
EYZ Frag, TA Ali, GG Mohamed, YHH Awad - Int. J. Electrochem. Sci, 2012 - Citeseer
Three types of ion-selective electrodes (carbon paste, PVC membrane and screen printed electrodes) have been proposed for determining orphenadrine citrate (OphC) in pure solution …
Number of citations: 73 citeseerx.ist.psu.edu
L Steyn - SA Pharmaceutical Journal, 2019 - journals.co.za
The term “skeletal muscle relaxants” represents a broad group of drugs that are structurally and pharmacologically diverse. Skeletal muscle relaxants are used to treat both spasticity …
Number of citations: 4 journals.co.za
M Kaur, JP Jasinski, AC Keeley… - … Section E: Structure …, 2013 - scripts.iucr.org
… Orphenadrine citrate is a skeletal muscle relaxant. It acts in the central nervous system to produce its muscle relaxant effects. The orphenadrine salt used for Parkinsonism is the …
Number of citations: 2 scripts.iucr.org
D Srikantha, RRR Raju - Int J Pharm Biol Sci, 2014 - ijpbs.com
… for the determination of orphenadrine citrate in tablet dosage … The measured retention time of orphenadrine citrate is 5.35 … determination of orphenadrine citrate in tablet dosage forms. …
Number of citations: 3 www.ijpbs.com
MS Arayne, N Sultana… - Journal of the Chinese …, 2009 - Wiley Online Library
… of paracetamol and orphenadrine citrate in pharmaceutical … ng/mL for orphenadrine citrate serum concentrations with a … The recovery of paracetamol and orphenadrine citrate was > …
Number of citations: 36 onlinelibrary.wiley.com
CM Rizzatti-Barbosa, DA Martinelli, GMB Ambrosano… - CRANIO®, 2003 - Taylor & Francis
… The program of therapeutic association consisted of the following: five mg/day of benzodiazepine, 35mg/4hour intervals of orphenadrine citrate, and an occlusal splint with full arch …
Number of citations: 28 www.tandfonline.com

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